molecular formula C17H22O6 B1243223 Borenolide

Borenolide

Cat. No. B1243223
M. Wt: 322.4 g/mol
InChI Key: MGNFJSWTQIWKKB-BNXVZVHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Borenolide is a natural product found in Chrysanthemum boreale and Chrysanthemum lavandulifolium with data available.

Scientific Research Applications

Apoptosis Inhibition

Borenolide, isolated from Chrysanthemum boreale, has been identified as an inhibitor of etoposide-induced apoptosis in U937 cells. It was structurally assigned using NMR-spectroscopic methods and X-ray crystallographic analysis (Lee et al., 2001).

Catalytic Hydrogenation of N-Heterocycles

A benzimidazolylidene-stabilized borenium ion was synthesized and used as a metal-free catalyst for hydrogenating various substituted quinoline N-heterocycles under ambient conditions. This method was also utilized to synthesize drug molecules galipinine and angustureine. A detailed DFT study helped understand this metal-free catalytic hydrogenation (Maji et al., 2022).

Other Studies

While the above studies directly involve this compound or related compounds, there are numerous studies covering a wide range of topics, from environmental studies in the Boreal Ecosystem to neutrino research in particle physics, that mention 'bore' as part of their broader scientific context. These include topics like the Boreal Ecosystem-Atmosphere Study (BOREAS) (Sellers et al., 1997), the CMS experiment at CERN involving large-bore solenoids (Chatrchyan et al., 2008), and neutrino experiments like Borexino (Bellini, 2003). While these do not directly relate to 'this compound', they represent the diverse range of studies where similar terminologies are used.

properties

Molecular Formula

C17H22O6

Molecular Weight

322.4 g/mol

IUPAC Name

[(3aR,4S,6R,6aR,8R,9aR,9bR)-6,8-dihydroxy-6-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] acetate

InChI

InChI=1S/C17H22O6/c1-7-11(19)5-10-13(7)15-14(8(2)16(20)23-15)12(22-9(3)18)6-17(10,4)21/h10-15,19,21H,1-2,5-6H2,3-4H3/t10-,11-,12+,13+,14-,15-,17-/m1/s1

InChI Key

MGNFJSWTQIWKKB-BNXVZVHKSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@]([C@@H]2C[C@H](C(=C)[C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)O)(C)O

Canonical SMILES

CC(=O)OC1CC(C2CC(C(=C)C2C3C1C(=C)C(=O)O3)O)(C)O

synonyms

borenolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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